N-Des-2-methylpropan-2-ol Docetaxel
Description
Significance of Related Substance Investigations in Complex Pharmaceutical Derivatives
The investigation of related substances in complex pharmaceutical derivatives is of paramount importance for several reasons. tentamus-pharma.co.uk Unwanted chemical entities can arise during the synthesis, purification, and storage of the active pharmaceutical ingredient (API). tentamus-pharma.co.ukfilab.fr These substances, even in trace amounts, can potentially impact the drug's performance and safety profile. Regulatory bodies worldwide have established stringent guidelines, such as those from the International Council for Harmonisation (ICH), that mandate the identification and quantification of impurities in pharmaceutical products. mtc-usa.com
The primary goals of these investigations are to:
Ensure Purity: Guarantee that the API meets the required purity standards.
Maintain Stability: Understand how the drug substance degrades over time and under various conditions to establish appropriate storage and handling protocols.
Uphold Safety: Identify any potentially toxic impurities to control their levels within safe limits.
Guarantee Efficacy: Ensure that the presence of related substances does not diminish the therapeutic effectiveness of the drug.
The analytical techniques most commonly employed for the analysis of related substances and impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for structural elucidation. tentamus-pharma.co.uk
Overview of Docetaxel (B913) Chemical Context and Related Analogues
Docetaxel is a semi-synthetic analogue of Paclitaxel (B517696), another prominent member of the taxane (B156437) family. wikipedia.orgnih.gov The core of its structure is a complex diterpenoid skeleton known as the taxane ring. nih.gov Docetaxel itself is synthesized from a precursor, 10-deacetylbaccatin III, which is extracted from the needles of the European yew tree (Taxus baccata). nih.gov
The synthesis and degradation of Docetaxel can lead to the formation of several related substances. These can be intermediates from the manufacturing process, by-products of side reactions, or products of degradation due to factors like heat, light, or pH changes. mtc-usa.com The intricate nature of the Docetaxel molecule, with its multiple chiral centers and functional groups, provides numerous sites for chemical modification, resulting in a variety of structurally similar analogues. wikipedia.orgnih.gov
Classification and Academic Nomenclature of N-Des-2-methylpropan-2-ol Docetaxel as a Taxane Impurity or Derivative
This compound is recognized as an impurity that can arise during the production of taxanes like Paclitaxel. lktlabs.com Its chemical name, (2aR, 4S, 4aS, 6R, 9S, 11S, 12S, 12aR, 12bS)-12b-acetoxy-9-(((2R, 3S)-3-formamido-2-hydroxy-3-phenylpropanoyl)oxy)-4, 6, 11-trihydroxy-4a, 8, 13, 13-tetramethyl-5-oxo-2a, 3, 4, 4a, 5, 6, 9, 10, 11, 12, 12a, 12b-dodecahydro-1H-7, 11-methanocyclodeca drugbank.comlktlabs.combenzo[1, 2-b]oxet-12-yl benzoate, precisely describes its complex structure. aquigenbio.com
This compound is classified as a related substance and, more specifically, an impurity . lktlabs.comaquigenbio.com The term "N-Des-2-methylpropan-2-ol" indicates the absence of the tert-butoxycarbonyl group, which is a key feature of the Docetaxel side chain, and its replacement with a formamido group. This structural modification differentiates it from the parent Docetaxel molecule. As a known impurity, it is a critical component to monitor in the quality control of Docetaxel manufacturing to ensure the final product meets pharmacopeial standards. aquigenbio.comwho.int
Table 1: Chemical Compound Information
| Compound Name | Role |
|---|---|
| Docetaxel | Active Pharmaceutical Ingredient |
| This compound | Impurity/Related Substance |
| Paclitaxel | Related Taxane Drug |
| 10-deacetylbaccatin III | Precursor for Docetaxel Synthesis |
Table 2: Key Characteristics of this compound
| Characteristic | Description |
|---|---|
| Classification | Impurity, Related Substance |
| Parent Compound | Docetaxel |
| Key Structural Difference | Absence of the tert-butoxycarbonyl group, replaced by a formamido group |
| Significance | A critical quality attribute to be monitored during Docetaxel production |
Properties
Molecular Formula |
C39H45NO13 |
|---|---|
Molecular Weight |
735.8 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-formamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C39H45NO13/c1-20-24(51-35(48)30(45)28(40-19-41)22-12-8-6-9-13-22)17-39(49)33(52-34(47)23-14-10-7-11-15-23)31-37(5,32(46)29(44)27(20)36(39,3)4)25(43)16-26-38(31,18-50-26)53-21(2)42/h6-15,19,24-26,28-31,33,43-45,49H,16-18H2,1-5H3,(H,40,41)/t24-,25-,26+,28-,29+,30+,31-,33-,37+,38-,39+/m0/s1 |
InChI Key |
ZPFNUFWWQRPULO-QFGFHNKISA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC=O)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC=O)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Origin of Product |
United States |
Structural Characterization and Elucidation Methodologies for N Des 2 Methylpropan 2 Ol Docetaxel
Advanced Spectroscopic Approaches for Definitive Structural Assignment
Modern spectroscopic techniques are indispensable tools for the structural characterization of organic molecules. For N-Des-2-methylpropan-2-ol Docetaxel (B913), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provides a detailed picture of its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivities
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. While specific ¹H and ¹³C NMR data for N-Des-2-methylpropan-2-ol Docetaxel are not widely published in publicly accessible literature, the expected spectral features can be inferred by comparison with the parent compound, Docetaxel.
The key difference in this compound is the replacement of the N-tert-butoxycarbonyl group with an N-formyl group. This structural change would lead to distinct differences in the NMR spectra. Specifically, the nine equivalent protons of the tert-butyl group in Docetaxel, which typically appear as a sharp singlet in the upfield region of the ¹H NMR spectrum, would be absent. In its place, a signal corresponding to the formyl proton (-CHO) would be expected, likely appearing as a singlet in the downfield region (typically δ 8-9 ppm).
The ¹³C NMR spectrum would also show a characteristic change. The quaternary carbon and the three methyl carbons of the tert-butyl group in Docetaxel would be replaced by the carbonyl carbon of the formyl group, which would resonate in the typical carbonyl region of the spectrum. The remaining signals corresponding to the core taxane (B156437) skeleton and the phenyl groups would be expected to be very similar to those of Docetaxel, with minor shifts due to the change in the electronic environment of the side chain.
High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Determination and Fragmentation Pathway Analysis
HRMS is crucial for determining the precise molecular mass and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, HRMS would confirm the molecular formula C₃₉H₄₅NO₁₃ by providing a highly accurate mass measurement of the molecular ion.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.
Key expected IR absorption bands include:
O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl groups.
N-H stretching: A moderate band around 3400-3300 cm⁻¹ from the amide N-H group.
C-H stretching: Bands in the region of 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).
C=O stretching: Multiple strong bands in the region of 1750-1650 cm⁻¹. These would correspond to the ester carbonyls, the ketone carbonyl on the taxane ring, and the amide carbonyl of the N-formyl group. The formyl C=O stretch might be distinguishable from the other carbonyls.
C=C stretching: Bands around 1600-1450 cm⁻¹ corresponding to the aromatic rings.
C-O stretching: Strong bands in the region of 1250-1000 cm⁻¹ from the ester and ether linkages.
The presence of the formyl group would be specifically indicated by the C-H stretching vibration of the aldehyde proton, which typically appears as two weak bands in the region of 2850-2700 cm⁻¹.
Single Crystal X-ray Diffraction (XRD) for Absolute Configuration and Solid-State Structure
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. While studies on the single crystal XRD of this compound have not been identified in the public domain, such an analysis would provide unequivocal proof of its molecular structure.
If suitable crystals could be obtained, XRD analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. Crucially, it would allow for the unambiguous assignment of the stereochemistry at all chiral centers within the molecule, confirming its relationship to the parent drug, Docetaxel. The crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding, would also be revealed.
Computational Chemistry and Molecular Modeling for Conformational Analysis and Spectroscopic Prediction
In the absence of complete experimental data, computational chemistry and molecular modeling can serve as powerful predictive tools. By using methods such as Density Functional Theory (DFT), it is possible to model the structure of this compound and predict its spectroscopic properties.
Computational models can be used to:
Optimize the three-dimensional geometry of the molecule, providing insights into its preferred conformation.
Predict ¹H and ¹³C NMR chemical shifts , which can be compared with experimental data (when available) to aid in spectral assignment.
Simulate the IR spectrum , predicting the vibrational frequencies and intensities of the various functional groups.
Investigate the electronic properties of the molecule, such as the distribution of electron density and the energies of the molecular orbitals.
These computational approaches can provide a theoretical framework to support and interpret the experimental spectroscopic data, leading to a more robust and complete structural elucidation.
Mechanistic Investigations into the Formation Pathways of N Des 2 Methylpropan 2 Ol Docetaxel
Exploration of Synthetic Byproduct Generation Mechanisms
The semi-synthesis of Docetaxel (B913) is a multi-step process that relies heavily on the precise use of protecting groups to achieve the desired regioselectivity. The formation of N-Formyl Docetaxel is intrinsically linked to the chemical reactions intended to install the signature tert-butoxycarbonyl (Boc) group on the C3' nitrogen atom of the phenylisoserine (B1258129) side chain.
The synthesis of Docetaxel typically begins with a precursor molecule, such as 10-deacetylbaccatin III (10-DAB), which is esterified with a protected side chain. kjdb.orggoogle.com A common strategy involves using a side chain where the C3' amino group is protected by a group such as carbobenzyloxy (CBZ). google.com This protecting group must be removed (deprotected) to yield a free amine, which is then acylated to install the final tert-butoxycarbonyl (Boc) group.
The deprotection of the CBZ group, typically achieved through hydrogenolysis, yields a crucial intermediate with a free amino group at the C3' position. It is at this stage that the formation of the N-formyl impurity is most likely to occur. If the subsequent acylation with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is not perfectly efficient or if formylating agents are present in the reaction mixture, a competing N-formylation reaction can take place. drugfuture.com
Potential sources for this formylation include:
Solvents: N,N-Dimethylformamide (DMF), a common polar aprotic solvent used in organic synthesis, can serve as a source of a formyl group under certain conditions, as it can decompose to form reactive formylating species. nih.gov
Reagent Impurities: Impurities within the reagents or solvents used during this critical acylation step could also act as unintended formyl sources.
The standard acidic deprotection of a Boc group itself proceeds through the formation of a carbamic acid, which then decarboxylates to release the free amine, carbon dioxide, and isobutylene. commonorganicchemistry.com This process does not inherently generate a formyl group, reinforcing the hypothesis that N-Formyl Docetaxel arises from an alternative reaction during synthesis rather than from the breakdown of the Boc group on Docetaxel.
The key reaction in the formation of the Docetaxel side chain is the N-acylation of the C3' amine with a tert-butoxycarbonyl (Boc) group. google.com The formation of N-Formyl Docetaxel represents a deviation in this specific acylation step. Instead of the intended reaction with di-tert-butyl dicarbonate, the precursor amine reacts with a formylating agent.
This can be viewed as a competitive acylation reaction where the free amine is capped by a smaller, potentially more reactive, formylating species present in the reaction medium. The efficiency of the desired Boc-acylation and the purity of the reaction environment are therefore critical factors in preventing the formation of this impurity.
While deacylation reactions are also a feature of taxane (B156437) chemistry, such as the removal of acetyl groups, the amide bond of the N-Boc group is significantly more stable than the ester linkages elsewhere in the molecule and is not typically subject to cleavage under conditions that would permit a subsequent re-acylation with a formyl group. Therefore, the primary pathway for the formation of N-Formyl Docetaxel is considered to be a one-off event of incorrect acylation during the synthetic sequence.
Identification of Precursors and Intermediates in N-Formyl Docetaxel Formation Routes
Based on the analysis of its most plausible formation mechanism, the key precursor to N-Formyl Docetaxel is the synthetic intermediate that possesses a free amino group at the C3' position of the side chain, coupled to the baccatin (B15129273) III core.
This intermediate is generated during the semi-synthesis of Docetaxel after the removal of an initial nitrogen-protecting group (e.g., CBZ) and just before the intended N-acylation step to introduce the tert-butoxycarbonyl (Boc) group. google.com The transient existence of this highly reactive free amine intermediate makes it susceptible to reacting with any electrophilic formylating agents present, leading to the formation of the N-Formyl impurity instead of the desired Docetaxel molecule. Therefore, controlling the purity of the reaction environment during this specific conversion is paramount to minimizing the generation of N-Formyl Docetaxel.
Compound Name Reference Table
| Name Used in Article | Systematic or Alternative Name(s) |
| N-Des-2-methylpropan-2-ol Docetaxel | N-Formyl Docetaxel |
| Docetaxel | Taxotere |
| 10-deacetylbaccatin III | 10-DAB |
| 7-epi-Docetaxel | Docetaxel Impurity C |
| Carbobenzyloxy | CBZ, Z |
| tert-butoxycarbonyl | Boc |
| N,N-Dimethylformamide | DMF |
Development and Validation of Analytical Methodologies for N Des 2 Methylpropan 2 Ol Docetaxel
Chromatographic Separation and Isolation Techniques
Chromatographic techniques are central to the separation, identification, and purification of N-Des-2-methylpropan-2-ol Docetaxel (B913) from complex mixtures. The choice of technique depends on the specific analytical challenge, whether it be routine impurity profiling, isolation of specific compounds for further study, or rapid screening.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the detection and quantification of impurities. researchgate.netforestchemicalsreview.com
A simple, rapid, and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for the routine analysis and impurity profiling of N-Des-2-methylpropan-2-ol Docetaxel. Optimization of chromatographic conditions is critical to achieve adequate separation of the main compound from its potential impurities.
A typical RP-HPLC method for docetaxel and its related substances, which can be adapted for this compound, utilizes a C18 column. researchgate.netresearchgate.netasianpubs.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. asianpubs.orgnih.gov Gradient elution is commonly employed to ensure the separation of compounds with a wide range of polarities. scirp.org
Table 1: Optimized RP-HPLC Conditions for Analysis of Docetaxel and Related Compounds | Parameter | Condition | | --- | --- | | Column | C18, 250 mm x 4.6 mm, 5 µm | | Mobile Phase A | Acetonitrile | | Mobile Phase B | Water | | Gradient | Time (min) | %A | %B | | | 0 | 40 | 60 | | | 15 | 60 | 40 | | | 20 | 60 | 40 | | | 22 | 40 | 60 | | Flow Rate | 1.0 mL/min | | Detection | UV at 230 nm | | Injection Volume | 10 µL | | Column Temperature | 25 °C |
This table presents a representative set of optimized RP-HPLC conditions that can serve as a starting point for the analysis of this compound. The exact gradient and mobile phase composition may require further refinement to achieve optimal separation for this specific compound and its unique impurity profile.
Method validation is performed according to ICH guidelines to ensure the method is linear, precise, accurate, and specific. scirp.orgjidps.com The limit of detection (LOD) and limit of quantification (LOQ) for the active ingredient and its impurities are established to ensure the method's sensitivity. nih.gov
Docetaxel and its derivatives contain multiple chiral centers, leading to the possibility of various stereoisomers. nih.gov Since different stereoisomers can have distinct pharmacological and toxicological profiles, their separation and quantification are critical. nih.govnih.gov Chiral HPLC is the preferred method for the enantioselective and diastereoselective separation of such compounds. researchgate.netntu.edu.sg
The direct approach to chiral separation involves the use of a chiral stationary phase (CSP). wvu.edu Polysaccharide-based CSPs are widely used and have shown broad applicability in separating a variety of chiral compounds. nih.gov The choice of the specific CSP and the mobile phase composition are crucial for achieving the desired separation. The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase, which requires a minimum of three points of interaction. wvu.edu
Alternatively, an indirect method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. ntu.edu.sg However, the direct method using a CSP is generally preferred as it avoids potential complications from the derivatization reaction. wvu.edu
While no specific studies on the use of Medium Pressure Liquid Chromatography (MPLC) for the isolation of this compound have been identified, MPLC is a valuable technique for the preparative purification of compounds from natural product extracts and synthetic reaction mixtures. It bridges the gap between low-pressure column chromatography and high-pressure preparative HPLC. The isolation of taxanes, including paclitaxel (B517696) and its precursors like 10-deacetylbaccatin III, from yew tree extracts often involves multiple chromatographic steps, where MPLC could be effectively employed for initial fractionation and purification before final polishing by preparative HPLC. nih.gov
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for pharmaceutical analysis, offering several advantages over traditional HPLC, including higher speed, reduced organic solvent consumption, and unique selectivity. teledynelabs.comnews-medical.net SFC is particularly well-suited for both chiral and achiral separations. news-medical.net
For impurity profiling, SFC can provide orthogonal selectivity to RP-HPLC, meaning it can separate impurities that may co-elute in an HPLC method. nih.gov This makes it a valuable tool for comprehensive purity analysis. The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol. nih.gov Method development in SFC involves optimizing parameters like the type and percentage of the modifier, the column stationary phase, the back pressure, and the temperature to achieve the desired separation. nih.gov
SFC is also a highly efficient technique for chiral separations, often providing faster analysis times and higher efficiency than chiral HPLC. news-medical.net The use of polysaccharide-based chiral stationary phases is also common in SFC for the resolution of enantiomers. nih.gov
Table 2: Typical SFC Parameters for Pharmaceutical Analysis
| Parameter | Condition |
|---|---|
| Column | Chiral or Achiral Stationary Phase (e.g., polysaccharide-based for chiral) |
| Mobile Phase | Supercritical CO2 with an organic modifier (e.g., Methanol, Ethanol) |
| Gradient | Isocratic or gradient elution of the modifier |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 100-200 bar |
| Detection | UV or Mass Spectrometry (MS) |
| Temperature | 25-40 °C |
This table outlines typical parameters for SFC analysis. Specific conditions would need to be developed and optimized for the rapid separation of this compound and its impurities.
High-Performance Liquid Chromatography (HPLC) Methodologies for Impurity Profiling
Hyphenated Techniques for Comprehensive Analysis and Quantification
To gain more comprehensive information about the analytes, chromatographic techniques are often coupled with powerful detection methods, a practice known as hyphenation. The coupling of SFC with mass spectrometry (SFC-MS) is particularly advantageous for pharmaceutical analysis. europeanpharmaceuticalreview.com This combination provides not only retention time data but also mass-to-charge ratio information, which is invaluable for the identification of unknown impurities and degradation products. europeanpharmaceuticalreview.com The high sensitivity and specificity of MS detection allow for the precise quantification of analytes, even at trace levels. europeanpharmaceuticalreview.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Detection and Structural Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and highly sensitive technique for the detection and structural elucidation of pharmaceutical compounds and their impurities, even at trace levels. nih.gov For the analysis of this compound, LC-MS/MS offers unparalleled specificity and sensitivity, making it the method of choice. nih.gov
The methodology typically involves a reversed-phase liquid chromatography system coupled with a tandem mass spectrometer. The chromatographic separation is often achieved on a C18 column, which effectively separates the analyte from the parent drug, docetaxel, and other related impurities. nih.govnih.gov The mobile phase composition is optimized to achieve good peak shape and resolution. A common mobile phase might consist of a mixture of an aqueous solution with a small percentage of an organic acid, like formic acid, and an organic solvent such as acetonitrile or methanol. nih.govnih.gov
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is frequently used for taxane-related compounds, as it efficiently generates protonated molecules. nih.govresearchgate.net The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govnih.gov This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This transition is unique to the analyte, minimizing interference from the matrix and other compounds. nih.govnih.gov The structural confirmation is further supported by comparing the fragmentation pattern with that of a reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis
While LC-MS/MS is ideal for non-volatile and thermally labile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for the analysis of any volatile components that may be present as impurities or degradation products. For many complex, non-volatile molecules like docetaxel and its derivatives, direct GC-MS analysis is not feasible without derivatization. jfda-online.com Chemical derivatization is employed to increase the volatility and thermal stability of the analytes, making them amenable to GC-MS analysis. jfda-online.com
In the context of taxane (B156437) synthesis and formulation, GC-MS can be used to identify and quantify residual solvents or volatile starting materials. researchgate.netresearchgate.net For instance, if volatile reagents are used in the synthesis process, GC-MS provides a highly effective method to ensure they are not present in the final product. The sample is typically dissolved in a suitable solvent and injected into the GC. The separation occurs in a capillary column, and the components are then detected by the mass spectrometer, which provides both quantitative data and mass spectra for compound identification. researchgate.net
Method Validation Parameters for Quantitative Analysis
To ensure that an analytical method is suitable for its intended purpose, it must be validated according to guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH). rjptonline.orgnih.gov The validation process demonstrates that the method is reliable, reproducible, and accurate for the quantification of this compound.
Evaluation of Linearity, Accuracy, and Precision
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the quantitative analysis of this compound, a calibration curve is constructed by plotting the peak area response against a series of known concentrations. A linear relationship is typically demonstrated by a correlation coefficient (r²) value greater than 0.99. nih.govnih.govresearchgate.net
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is calculated. For pharmaceutical analysis, the acceptance criteria for accuracy are generally within a range of 90-110%. nih.gov
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The acceptance criterion for precision is typically an RSD of not more than 15%. nih.govresearchgate.net
Table 1: Illustrative Linearity, Accuracy, and Precision Data for this compound Analysis
| Parameter | Result | Acceptance Criteria |
| Linearity | ||
| Concentration Range | 1 - 500 ng/mL | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | ||
| Low QC (5 ng/mL) | 98.5% | 85% - 115% |
| Mid QC (100 ng/mL) | 101.2% | 85% - 115% |
| High QC (400 ng/mL) | 99.8% | 85% - 115% |
| Precision (% RSD) | ||
| Intra-day (n=6) | < 5.0% | ≤ 15% |
| Inter-day (n=6, 3 days) | < 7.0% | ≤ 15% |
Determination of Detection Limits and Quantification Limits
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov For impurity analysis, a sensitive method with low LOD and LOQ values is essential. scirp.org
Table 2: Illustrative Detection and Quantification Limits
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.5 |
Assessment of Method Robustness and Transferability
Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.govbohrium.com To assess robustness, parameters such as mobile phase composition, flow rate, column temperature, and pH are intentionally varied within a small range. nih.gov The method is considered robust if the results remain within the acceptance criteria despite these changes. nih.gov
Transferability: Method transferability is the process of demonstrating that a validated analytical method can be successfully performed by a different laboratory. This ensures that the method is well-documented and can be reproduced by other analysts using different equipment without compromising the quality of the results. The process involves a comparative testing of the same samples by the originating and receiving laboratories.
In Vitro Biological Assessment and Mechanistic Insights of N Des 2 Methylpropan 2 Ol Docetaxel
Assessment of Cytotoxicity in Established Cellular Models (non-clinical focus)
The cytotoxic potential of a compound is a primary indicator of its anticancer activity. For taxane-related substances, this is typically evaluated across a panel of cancer cell lines.
Currently, specific dose-response curves and inhibitory concentration (IC₅₀) values for N-Des-2-methylpropan-2-ol Docetaxel (B913) are not available in peer-reviewed scientific literature. The characterization of such impurities is often conducted for regulatory and quality control purposes rather than for a full assessment of biological activity.
To understand the probable cytotoxicity of N-Des-2-methylpropan-2-ol Docetaxel, it is essential to compare it with its parent compound, docetaxel. Docetaxel exhibits potent cytotoxic effects against a wide array of human tumor cell lines, with IC₅₀ values typically in the low nanomolar range. nih.govnih.gov
| Cell Line | Cancer Type | IC₅₀ (nM) | Exposure Time (h) | Reference |
|---|---|---|---|---|
| PC-3 | Prostate Cancer | 1.58 | 48 | researchgate.net |
| MCF-7 | Breast Cancer | <10 | 48 | nih.gov |
| MDA-MB-231 | Breast Cancer | 0.5 | Not Specified | researchgate.net |
| AGS | Gastric Cancer | ~1.0 | 24 | nih.gov |
| CaSki | Cervical Cancer | ~0.3 | 24 | nih.gov |
| BxPC3 | Pancreatic Cancer | ~0.3 | 24 | nih.gov |
Studies on other docetaxel impurities and analogs provide critical insights. For instance, 7-epidocetaxel, a major impurity of docetaxel, demonstrated comparable in vitro anti-cancer effects to the parent drug in one study. ajol.info However, other research has shown that modifications to the crucial C-13 side chain, where the tert-butyl group of docetaxel is located, often lead to a dramatic loss of activity. researchgate.net Specifically, analogs where the side chain was extended by a single carbon (homologated) were found to be at least 27 times less active than paclitaxel (B517696) in microtubule assembly assays. nih.gov
This compound lacks the entire tert-butoxycarbonyl group at the 3'-N position, which is replaced by a much smaller formyl group. This represents a significant structural alteration. Given the established importance of the bulky C-13 side chain for cytotoxic activity, it is highly probable that this compound would exhibit substantially reduced cytotoxicity compared to docetaxel.
Investigation of Molecular and Cellular Target Interactions
The anticancer effects of docetaxel are rooted in its specific interactions with cellular components that are vital for cell division.
The primary mechanism of action for taxanes, including docetaxel, is the disruption of microtubule dynamics. aacrjournals.org Unlike other agents that cause microtubule depolymerization, docetaxel binds to the β-tubulin subunit within the microtubule, promoting polymerization and stabilizing the structure against depolymerization. aacrjournals.org This action freezes the microtubule in a state of unnatural stability, inhibiting the dynamic reorganization required for mitotic spindle formation and, consequently, cell division.
The binding affinity of docetaxel is highly dependent on its molecular structure, particularly the C-13 side chain. nih.govacs.org The tert-butyl group is believed to play a crucial role in establishing the correct conformation for a productive and high-affinity interaction with the binding site on β-tubulin. The synthesis and evaluation of analogs with modified side chains have consistently shown that alterations in this region can severely diminish the compound's ability to induce microtubule formation. nih.gov
As this compound lacks the critical tert-butoxycarbonyl moiety, its interaction with the taxane (B156437) binding site on β-tubulin is expected to be significantly weaker. This would lead to a greatly reduced capacity to promote and stabilize microtubule polymerization compared to docetaxel.
By stabilizing microtubules, docetaxel effectively halts the cell cycle. The inability of the cell to form a functional mitotic spindle leads to a prolonged blockage at the G2/M phase transition. nih.gov This arrest prevents cells from proceeding through mitosis.
| Cell Line | Cancer Type | Effect | Reference |
|---|---|---|---|
| Hs746T, AGS | Gastric Cancer | Increased mitotic index | nih.gov |
| CaSki, HeLa | Cervical Cancer | Increased mitotic index | nih.gov |
| MCF-7, MDA-mb-231 | Breast Cancer | Induction of mitotic arrest | aacrjournals.org |
The induction of G2/M arrest is a direct consequence of microtubule stabilization. Given the anticipated weak interaction of this compound with microtubules, its ability to induce a robust cell cycle arrest would likely be negligible or significantly attenuated compared to the effects observed with docetaxel.
Apoptosis and Programmed Cell Death Pathway Induction Studies
Prolonged mitotic arrest induced by docetaxel ultimately triggers programmed cell death, or apoptosis. nih.gov This process is often characterized by the activation of caspases and can be influenced by the expression levels of regulatory proteins such as those in the Bcl-2 family. researchgate.net In some cellular contexts, docetaxel can also induce cell death through a non-apoptotic mechanism known as mitotic catastrophe, which is identified by the formation of micronucleated cells. aacrjournals.orgmdpi.com
The induction of apoptosis is a downstream event that follows the primary interaction with microtubules and subsequent cell cycle arrest. Since this compound is predicted to be a poor stabilizer of microtubules and a weak inducer of G2/M arrest, it follows that it would also be a significantly less potent inducer of apoptosis or other forms of programmed cell death compared to docetaxel. Any cytotoxic effects it may possess at very high concentrations would likely be far less pronounced than those of the parent drug.
Structure-Activity Relationship (SAR) Projections for Biological Impact
The structure-activity relationship (SAR) for the taxane class of compounds, including Docetaxel, has been a subject of extensive research. These studies provide a framework for projecting the potential biological impact of structural modifications, such as the one present in this compound.
The key structural difference between Docetaxel and this compound (also known as N-Formyl Docetaxel) lies at the C-3' position of the side chain attached at C-13 of the baccatin (B15129273) III core. In Docetaxel, this position carries a tert-butoxycarbonyl group, whereas in this compound, this is replaced by a formyl group.
Based on the established SAR of Docetaxel analogs, the following projections can be made regarding the biological impact of this modification:
Role of the C-3' Side Chain: The entire C-13 side chain is critical for the biological activity of taxanes. It is understood to play a crucial role in the binding of the molecule to β-tubulin.
Impact of the N-Acyl Group: The nature of the acyl group on the C-3' nitrogen atom significantly influences the potency of the compound. The tert-butoxycarbonyl group in Docetaxel is known to contribute to its high affinity for microtubules.
Projection for the N-Formyl Group: The substitution of the bulky tert-butoxycarbonyl group with a smaller formyl group in this compound is likely to alter the binding affinity of the compound for β-tubulin. This change in size and electronic properties could potentially lead to a reduction in its microtubule-stabilizing activity and, consequently, its cytotoxic potency compared to Docetaxel. The interaction of the C-3' substituent with amino acid residues in the binding pocket of β-tubulin is a key determinant of activity. nih.gov Therefore, a less bulky and electronically different group like formyl would be expected to have a different, likely less favorable, interaction.
Strategies for Impurity Control and Mitigation in Research and Development of Taxane Derivatives
Process Chemistry Optimization for N-Des-2-methylpropan-2-ol Docetaxel (B913) Minimization
The formation of N-Des-2-methylpropan-2-ol Docetaxel is intrinsically linked to the synthetic route employed for Docetaxel, which typically involves the use of a protecting group strategy. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the amino function on the C13 side chain of Docetaxel. The formation of this compound, or N-Formyl Docetaxel, can occur as a byproduct during the deprotection step or due to the instability of the Boc group under certain reaction conditions.
Process chemistry optimization to minimize the formation of this impurity focuses on several key parameters:
Deprotection Conditions: The choice of reagent and reaction conditions for the removal of the Boc group is critical. Strong acidic conditions can lead to the formation of the formyl impurity. Milder and more selective deprotection methods are therefore preferred. The table below illustrates a hypothetical optimization study for the deprotection step.
| Deprotection Agent | Temperature (°C) | Reaction Time (h) | Yield of Docetaxel (%) | This compound (%) |
| Trifluoroacetic Acid | 0 | 2 | 92 | 1.5 |
| Formic Acid | 25 | 4 | 88 | 3.2 |
| Zinc Bromide in DCM | 25 | 6 | 95 | 0.8 |
| 4M HCl in Dioxane | 0 | 1 | 90 | 2.1 |
Interactive Data Table: The data suggests that using a Lewis acid like Zinc Bromide in dichloromethane (B109758) (DCM) at room temperature provides a high yield of Docetaxel with a significantly lower level of the N-formyl impurity compared to strong protic acids.
Control of Starting Materials and Reagents: The purity of starting materials and reagents is crucial. The presence of impurities in the Boc-protected precursor or in the solvents and reagents can catalyze the formation of this compound.
In-process Controls and Process Analytical Technology (PAT): Implementing in-process controls, such as real-time monitoring of the reaction using techniques like High-Performance Liquid Chromatography (HPLC), allows for the timely quenching of the reaction once the desired conversion is achieved, thereby minimizing the formation of byproducts. longdom.orgnih.govmt.comthermofisher.com
Development of Purification Methodologies for Impurity Removal
Even with an optimized synthetic process, trace amounts of this compound may still be present in the crude Docetaxel product. Therefore, the development of efficient purification methodologies is essential to ensure the final active pharmaceutical ingredient (API) meets the required purity specifications.
Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for the separation of closely related impurities from the main compound. lcms.czrssl.com The development of a preparative HPLC method for the removal of this compound would involve the optimization of several parameters, as outlined in the hypothetical data below.
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Loading Capacity (mg/injection) | Purity of Docetaxel (%) |
| C18, 10 µm | Acetonitrile (B52724)/Water (50:50) | 20 | 100 | 99.5 |
| Phenyl-Hexyl, 10 µm | Methanol/Water (60:40) | 25 | 120 | 99.7 |
| Cyano, 10 µm | Ethanol/Water (45:55) | 18 | 90 | 99.2 |
Interactive Data Table: This table illustrates that a Phenyl-Hexyl stationary phase with a methanol/water mobile phase could offer a superior separation and higher loading capacity, leading to a more efficient purification process.
Crystallization: Recrystallization is a widely used and scalable purification technique in pharmaceutical manufacturing. The selection of an appropriate solvent system is critical for the effective removal of impurities. A solvent system in which Docetaxel has moderate solubility at elevated temperatures and low solubility at room temperature, while this compound remains soluble, would be ideal. Screening of various solvent systems is a key part of this development.
Advanced Research Perspectives and Future Directions for N Des 2 Methylpropan 2 Ol Docetaxel
Application of Cheminformatics and Machine Learning for Impurity Prediction
The proactive identification of potential impurities is shifting from a reactive, experimental process to a predictive, in silico paradigm. Cheminformatics and artificial intelligence (AI) are at the forefront of this transformation, offering tools to forecast the formation of impurities like N-Des-2-methylpropan-2-ol Docetaxel (B913) before a synthesis is even attempted in the lab. chemical.aichemical.ai
Commercially available software can predict degradation pathways by coupling a chemical transformation engine with an extensive knowledge base of reactions. acs.org These systems can assign likelihood scores to predicted degradation products based on factors like pH, temperature, and the presence of oxygen or light. acs.org This approach can be adapted to predict process-related impurities by treating side reactions as a form of controlled degradation. Other computational frameworks can predict entire biodegradation networks, which, while designed for environmental xenobiotics, use principles applicable to impurity pathway prediction. nih.gov The integration of these predictive tools into electronic lab notebooks (ELNs) is creating a powerful ecosystem for the digital transformation of pharmaceutical research, accelerating impurity identification and process optimization. chemical.ai
| Model Type | Underlying Principle | Application to Impurity Prediction | Example Tools/Approaches |
|---|---|---|---|
| Knowledge-Based Systems | Relies on a curated database of known chemical reactions and degradation rules. | Predicts impurities by matching functional groups in the reactants to transformation rules in the knowledge base. | Zeneth, Pathway Prediction System (PPS) acs.orgnih.gov |
| Machine Learning (Forward Prediction) | Trained on large datasets of chemical reactions to learn the patterns of product and by-product formation. | Predicts a set of possible products and impurities from a given set of reactants and conditions. openreview.net | ChemAIRS, AI-assisted models using *.csv input files chemical.aiopenreview.net |
| Metabolic Pathway Prediction | Simulates multi-step enzymatic or chemical transformations based on structural similarity and known biochemical motifs. | Can be adapted to predict multi-step impurity formation pathways in complex synthetic sequences. | PathPred, BNICE nih.govpharmafeatures.com |
Exploration of Green Chemistry Principles in Synthetic Route Design for Impurity Reduction
Green chemistry offers a foundational framework for designing manufacturing processes that are inherently safer, more efficient, and less wasteful, directly impacting the impurity profile of an API. bulatpharmaceutical.comresearchgate.net The application of its twelve principles to the synthesis of Docetaxel can significantly reduce the formation of by-products like N-Des-2-methylpropan-2-ol Docetaxel.
A primary focus of green chemistry is the replacement of hazardous and volatile organic solvents with safer, more sustainable alternatives. pharmafeatures.com Traditional syntheses often rely on solvents that can contribute to side reactions and are difficult to remove completely. bulatpharmaceutical.com By shifting to greener solvents such as water, supercritical CO₂, or bio-based solvents like ethyl lactate, the reaction environment can be made cleaner, minimizing unwanted by-products. bulatpharmaceutical.compharmafeatures.com Furthermore, catalysis is a cornerstone of green chemistry, emphasizing the use of highly selective catalysts that can drive reactions efficiently under milder conditions, reducing energy consumption and improving atom economy. pharmafeatures.compharmtech.com For complex multi-step syntheses like that of Docetaxel, optimizing catalytic steps can prevent the formation of process-related impurities.
The principles also advocate for maximizing "atom economy," ensuring that the maximum proportion of reactant atoms is incorporated into the final product. pharmafeatures.com This is often achieved through strategies like multicomponent reactions (MCRs), which combine three or more reactants in a single step to build complex molecules efficiently. pharmafeatures.com Adopting such strategies in API synthesis not only reduces waste but also simplifies purification processes by minimizing the number of potential impurities. jocpr.com By re-evaluating the entire synthetic pipeline for Docetaxel through the lens of green chemistry, manufacturers can develop more robust and sustainable processes that inherently produce a purer final product. pharmtech.comjocpr.com
| Solvent | Classification | Rationale for Use/Avoidance | Potential Impact on Impurity Profile |
|---|---|---|---|
| Toluene / Hexane | Traditional (Hazardous) | Volatile, toxic, and persistent in ecosystems. bulatpharmaceutical.com | Can participate in or promote side reactions; difficult to remove completely, leading to solvent-related impurities. |
| Water | Green | Non-toxic, non-flammable, abundant, and cost-effective. pharmafeatures.com | Reduces organic by-products; may promote different reaction pathways (e.g., hydrolysis) that need to be controlled. |
| Supercritical CO₂ | Green | Non-toxic and used in extraction processes; easily removed by depressurization. bulatpharmaceutical.com | Offers a clean reaction medium, minimizing solvent-related impurities and simplifying downstream processing. |
| Ethyl Lactate / Glycerol | Green (Bio-based) | Derived from agricultural byproducts, biodegradable, and non-toxic. pharmafeatures.com | Provides a safer reaction environment, reducing the potential for toxic by-products. |
Development of Novel Analytical Technologies for High-Throughput Impurity Profiling and Monitoring
The effective control of impurities relies on the ability to detect and quantify them rapidly and accurately throughout the drug development process. High-throughput screening (HTS) and novel analytical technologies are revolutionizing impurity profiling, enabling faster and more comprehensive analysis than ever before. bmglabtech.comwikipedia.orgnih.gov
Modern pharmaceutical analysis has moved towards rapid chromatographic methods, particularly those coupled with mass spectrometry (MS), to handle the large number of samples generated during process development and optimization. rsc.orgresearchgate.net Techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) and ultra-performance liquid chromatography (UPLC) are instrumental in developing stability-indicating methods capable of separating process-related impurities and degradation products from the main API and excipients in a formulation. researchgate.netnih.gov For Docetaxel, new chromatographic methods have been developed specifically to improve the evaluation of its quality by effectively separating known impurities. nih.gov
High-throughput analysis enables high-throughput experimentation. rsc.org Microplate-based screening kits and automated systems allow for the rapid analysis of hundreds or even thousands of reactions, for instance, to screen for optimal reaction conditions or to select adsorbents for impurity removal. rsc.org While powerful, these methods face challenges, such as interference from ligands, additives, and solvents in complex reaction mixtures, or the presence of trace metal impurities from catalysts that can cause false positives in screening assays. rsc.orgresearchgate.net The continuous development of more sensitive and robust analytical tools, including hyphenated techniques like LC-NMR-MS, provides deeper structural insights into unknown impurities, facilitating their identification and control. researchgate.net These advanced platforms are crucial for building a comprehensive impurity profile for APIs like Docetaxel and ensuring the quality of the final drug product.
| Technology | Principle | Application in Impurity Analysis | Key Advantage |
|---|---|---|---|
| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds against a biological or chemical target using robotics and microplates. bmglabtech.comwikipedia.org | Rapidly screens reaction conditions to find those that minimize impurity formation. | Speed and ability to analyze thousands of samples per day. nih.gov |
| UPLC/HPLC-MS | Chromatographic separation of compounds followed by mass spectrometric detection and identification. researchgate.netnih.gov | Separates, identifies, and quantifies known and unknown impurities in the API and final product. | High sensitivity and specificity for complex mixtures. nih.gov |
| MISER Analysis | Multiple Injections in a Single Experimental Run; a fast chromatographic technique. rsc.org | Accelerates the analysis of microplate-based reaction screens. | Dramatically reduces analysis time for large sample sets (e.g., 96-well plate in <30 mins). rsc.org |
| LC-NMR-MS | A hyphenated technique combining liquid chromatography with both Nuclear Magnetic Resonance and Mass Spectrometry. researchgate.net | Provides comprehensive structural elucidation of unknown impurities without the need for isolation. | Offers definitive structural information for complex molecules. |
Q & A
Basic Research Questions
Q. How can researchers characterize the purity and structural integrity of N-Des-2-methylpropan-2-ol Docetaxel using spectroscopic methods?
- Methodological Answer :
- FT-IR Analysis : Prepare a 1% (w/w) KBr pellet of the compound and record spectra in the range of 400–4000 cm⁻¹ to identify functional groups (e.g., ester, amide, hydroxyl groups) .
- UV-Vis Spectroscopy : Dissolve the compound in methanol (10 µg/mL) and measure absorbance at λmax (e.g., 227 nm for taxane derivatives) to assess purity and detect conjugated systems .
- HPLC-PDA : Use a C18 column with a mobile phase (e.g., acetonitrile:water, 55:45 v/v) at 1.0 mL/min flow rate. Validate method precision (RSD < 2%) and compare retention times against pharmacopeial standards .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if airborne particles are generated .
- Ventilation : Perform experiments in fume hoods with >100 ft/min face velocity to minimize inhalation exposure .
- Spill Management : Equip labs with spill kits containing absorbent pads and neutralizers (e.g., sodium bicarbonate for acidic residues) .
Q. How should researchers determine the solubility profile of this compound for formulation studies?
- Methodological Answer :
- Solvent Screening : Prepare saturated solutions in water, ethanol, methanol, and phosphate buffer (pH 7.4) at 25°C. Shake for 24 hrs, filter (0.45 µm), and quantify solubility via HPLC .
- Thermodynamic Solubility : Use the shake-flask method with equilibration over 72 hrs to account for polymorphic stability .
Advanced Research Questions
Q. How can structural modifications to this compound enhance its pharmacokinetic properties compared to parent compounds like Docetaxel?
- Methodological Answer :
- Synthetic Modifications : Introduce hydrophilic groups (e.g., PEGylation) at the C-2′ or C-7 positions to improve water solubility. Monitor changes using LC-MS/MS .
- In Vitro Assays : Compare cytotoxicity in MCF-7 cells using IC50 values. Assess metabolic stability in human liver microsomes (HLM) with NADPH cofactors .
Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to HCl (0.1 M, pH 2), NaOH (0.1 M, pH 12), and neutral buffers at 40°C for 14 days. Monitor degradation via UPLC-QTOF to identify hydrolytic or oxidative byproducts .
- Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t1/2) using Arrhenius equations to predict shelf-life under accelerated conditions .
Q. How can researchers design compatibility studies between this compound and pharmaceutical excipients?
- Methodological Answer :
- Binary Mixtures : Combine the compound with excipients (e.g., lactose, PVP) in 1:1 ratios. Store at 40°C/75% RH for 4 weeks and analyze for physical (DSC/TGA) and chemical (HPLC) changes .
- Isothermal Calorimetry (ITC) : Measure heat flow to detect interactions indicative of incompatibility (e.g., exothermic peaks during mixing) .
Q. What analytical approaches validate this compound as a reference standard in regulatory submissions?
- Methodological Answer :
- Primary Standard Qualification : Characterize using NMR (1H, 13C), HRMS, and elemental analysis. Ensure >99.5% purity via two orthogonal methods (e.g., HPLC and CE) .
- Cross-Validation : Compare against USP/EP standards using collaborative studies across 3 independent labs to establish inter-laboratory reproducibility (RSD < 1.5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
